4-Bromomethyl-3-chlorophenylisocyanate
Description
4-Bromomethyl-3-chlorophenylisocyanate is a halogenated aromatic isocyanate characterized by a phenyl ring substituted with a bromomethyl (-CH₂Br) group at position 4, a chlorine atom at position 3, and an isocyanate (-NCO) functional group.
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-isocyanatobenzene |
InChI |
InChI=1S/C8H5BrClNO/c9-4-6-1-2-7(11-5-12)3-8(6)10/h1-3H,4H2 |
InChI Key |
FYHOTGUNDOBKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 4-Bromomethyl-3-chlorophenylisocyanate with analogs:
Key Observations:
- Reactivity Differences : The isocyanate group (-NCO) reacts with amines, alcohols, and water to form ureas, carbamates, or urea derivatives. Isothiocyanates (-NCS), as in 4-Bromo-3-chlorophenyl isothiocyanate, exhibit greater nucleophilic reactivity, forming thioureas .
- Substituent Effects : Bromine and chlorine substituents increase electrophilicity and steric bulk. Methyl groups (e.g., 3-Chloro-4-methylphenyl isocyanate) enhance stability but reduce reactivity .
- Positional Influence : Substituent positions alter electronic effects. For example, para-bromine in this compound may enhance resonance stabilization compared to meta-substituted analogs.
Critical Analysis of Contradictions and Data Gaps
- Toxicological Data: Most compounds lack comprehensive toxicity studies.
- Reactivity Inconsistencies : While isothiocyanates are generally more reactive than isocyanates, steric effects (e.g., methyl groups in 4-Bromo-2-chloro-6-methylphenyl isocyanate) may counteract this trend .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
